1-ethynyl-N,N-dimethylcyclohexan-1-amine
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Overview
Description
1-ethynyl-N,N-dimethylcyclohexan-1-amine is a chemical compound with the CAS Number: 90977-41-6 . It has a molecular weight of 151.25 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-ethynyl-N,N-dimethylcyclohexanamine . The InChI code is 1S/C10H17N/c1-4-10(11(2)3)8-6-5-7-9-10/h1H,5-9H2,2-3H3 .Physical and Chemical Properties Analysis
This compound is a powder with a melting point of 57-58 degrees Celsius . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis Methodologies
1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, which share structural similarities with 1-ethynyl-N,N-dimethylcyclohexan-1-amine, have been synthesized, showcasing the development of new synthetic routes for ethynyl-extended amines. These compounds serve as precursors for further chemical modifications, including the creation of N-Fmoc-protected derivatives, crucial for peptide synthesis and material science applications (Kozhushkov et al., 2010).
Catalysis
The catalytic activity of compounds structurally related to this compound has been investigated. For instance, the use of chiral copper-pybox complexes for the enantioselective intramolecular propargylic amination demonstrates the potential of such compounds in asymmetric synthesis, enabling the creation of optically active nitrogen-containing heterocycles (Shibata et al., 2014).
Material Science
Polymers incorporating units similar to this compound have shown significant potential in the development of new materials. For instance, poly(β-aminoesters) synthesized through the addition of diamines to diacrylates, including structures akin to this compound, have been studied for their degradable properties and potential applications in biomedicine and drug delivery systems (Lynn & Langer, 2000).
Analytical Chemistry
The use of amines in analytical chemistry for the detection and determination of various compounds has been explored, demonstrating the versatility of this compound-related structures in enhancing fluorescence detection and identification techniques (You et al., 2006).
Safety and Hazards
The compound has several hazard statements including H226, H302, H314, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Properties
IUPAC Name |
1-ethynyl-N,N-dimethylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N/c1-4-10(11(2)3)8-6-5-7-9-10/h1H,5-9H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBKIADSMSQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCCC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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